6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione
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Overview
Description
6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione typically involves the condensation of appropriate amines with cyclic ketones. One common method involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a suitable catalyst under reflux conditions . Another approach includes the use of hydrazine hydrate or sodium ethylate to convert ethyl 2-[(N-phenylcarbamoyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in antibacterial and antifungal studies.
Medicine: Research has indicated potential anticancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,6,7,8,9-octahydropyrimido[4,5-b]quinoline-2,4-dione
- 1-Phenyl-3-benzyl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline
Uniqueness
6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Its phenyl group at the 6-position and the octahydroquinazoline core contribute to its distinct chemical and biological properties, setting it apart from other quinazoline derivatives.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-5,10H,6-8H2,(H2,15,16,17,18) |
InChI Key |
KPFIURIWHRBHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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